N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide
Description
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a synthetic organic compound. It features a triazolopyridazine core, linked to a pyridine sulfonamide group through an ethylene bridge. This complex structure endows the compound with unique properties that make it of interest in various scientific fields.
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-10-16-17-12-4-5-13(18-19(10)12)22-8-7-15-23(20,21)11-3-2-6-14-9-11/h2-6,9,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBOJYLDZCGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide typically involves multiple steps:
Step 1: Synthesis of the triazolopyridazine core, starting with the preparation of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine through cyclization reactions.
Step 2: Formation of the ethylene bridge by reacting the triazolopyridazine with a suitable ethylene oxide derivative.
Step 3: Introduction of the pyridine sulfonamide group through nucleophilic substitution, using pyridine-3-sulfonyl chloride as a reagent.
Industrial Production Methods
On an industrial scale, these reactions are typically optimized to enhance yield and purity. This might involve:
Catalysts: Utilizing catalytic agents to improve reaction efficiency.
Solvents: Selecting appropriate solvents for each step to facilitate the reactions and improve product isolation.
Temperature Control: Maintaining precise temperature conditions to favor desired product formation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can undergo several types of reactions:
Oxidation: Can be oxidized under specific conditions, though the stability of the triazolopyridazine core typically resists such changes.
Reduction: The sulfonamide group may be selectively reduced under controlled conditions.
Substitution: The compound may undergo nucleophilic or electrophilic substitution at the pyridine ring or sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: E.g., hydrogen peroxide in the presence of a catalyst.
Reducing Agents: E.g., lithium aluminum hydride for specific reductions.
Substitution Conditions: E.g., using halogenated derivatives for nucleophilic substitution reactions.
Major Products Formed
The reaction products depend on the reagents and conditions used but might include:
Oxidation Products: Often involves forming oxides of the nitrogenous ring or sulfonamide.
Reduction Products: Simplified or partially de-sulfonated derivatives.
Substitution Products: Modified pyridine or sulfonamide structures with varying functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, including a pyridine ring and a triazolo-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 317.36 g/mol. The presence of both sulfonamide and triazole groups contributes to its biological activity.
Pharmacological Applications
-
Antimicrobial Activity
- Mechanism : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
- Studies : Research has shown that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria.
-
Anticancer Properties
- Mechanism : The triazole moiety has been associated with anti-cancer activity due to its ability to interfere with DNA replication and repair mechanisms.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting potential for further research into this compound's anticancer effects.
-
Anti-inflammatory Effects
- Mechanism : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
- Research Findings : Preclinical studies indicate that related triazole derivatives can reduce inflammation in models of rheumatoid arthritis.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference Studies |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cyclooxygenase |
Synthetic Applications
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can also serve as a versatile building block in organic synthesis:
-
Synthesis of Novel Compounds
- The compound can be used as a precursor for synthesizing other biologically active molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
-
Drug Development
- Its unique structure allows for modifications that can enhance potency or selectivity towards specific biological targets. This makes it a candidate for further drug development efforts.
Case Studies and Research Findings
- Antimicrobial Testing
- Cancer Cell Line Studies
Mechanism of Action
Comparing N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide with similar compounds:
Similar Compounds: Other triazolopyridazines, pyridine sulfonamides.
Uniqueness: The specific combination of the triazolopyridazine core with the pyridine sulfonamide group confers unique properties, such as enhanced binding affinity to certain biological targets and increased stability under physiological conditions.
Comparison with Similar Compounds
N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)benzenesulfonamide
N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)thiazole-5-sulfonamide
There you have it—a deep dive into the world of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide. Enjoy your exploration of this intriguing compound!
Biological Activity
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety linked to a pyridine sulfonamide structure. Its molecular formula is , with a molecular weight of approximately 298.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazolo-pyridazine structure is known to inhibit various kinases, such as c-Met kinase, which plays a significant role in cancer progression and metastasis. The compound has demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Foretinib .
- Receptor Modulation : It may also interact with receptor systems involved in cellular signaling pathways, potentially modulating responses in cancer cells.
Biological Activity and Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| HeLa | 2.73 ± 0.33 | Induction of apoptosis |
| LO2 | ND | Not detected |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study demonstrated that this compound exhibited significant cytotoxic effects on A549 and MCF-7 cell lines with IC50 values indicating potent activity against these cancer types .
- Mechanistic Insights : Further research indicated that the compound could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle. This suggests a dual mechanism involving both cytotoxicity and modulation of cell cycle progression .
- Comparative Analysis : In comparison with other triazolo-pyridazine derivatives, this compound showed superior activity against c-Met kinase and was effective at lower concentrations than many related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
